molecular formula C20H13N3O3S2 B2374954 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 329269-53-6

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No. B2374954
CAS RN: 329269-53-6
M. Wt: 407.46
InChI Key: AXSHSXJZDZGGFP-UHFFFAOYSA-N
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Description

“N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a compound with the molecular formula C21H20N2O3S . It is a solid substance with a molecular weight of 380.47 . The compound is stored in a dry environment at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 380.47 . It is stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives, which include the compound , have shown promising results in the treatment of tuberculosis . They inhibit the growth of Mycobacterium tuberculosis and have been synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Anti-Cancer Activity

Naphtho[1,2-d]thiazol-2-yl compounds have shown potential as anti-cancer agents . They have been found to affect the energetics of cancer cells, particularly those of Mycobacterium tuberculosis . These compounds have shown promising results in in vitro and ex vivo studies, and their impact on bacterial energetics has been noted .

Anti-Bacterial Activity

Benzothiazole derivatives have demonstrated antibacterial activity by inhibiting various bacterial enzymes . These enzymes include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Anti-Fungal Activity

Benzothiazole derivatives have also been used in the development of antifungal drugs . They have been synthesized from 2-aminobenzenethiol and aldehydes/ketones/acids/acyl chlorides .

Anti-Inflammatory Activity

Compounds containing a benzothiazole ring have been used as anti-inflammatory agents . They have been used in the development of drugs such as bosentan, an antihypertensive agent .

Anti-Viral Activity

Benzothiazole derivatives have shown potential as antiviral agents . They have been used in the development of drugs such as enviroxime .

Anti-Diabetic Activity

Benzothiazole derivatives have shown potential as anti-diabetic agents . They have been used in the development of drugs for the treatment of diabetes .

Neuroprotective Activity

Compounds containing a benzothiazole ring have shown neuroprotective activity . They have been used in the development of drugs for the treatment of neurological disorders .

Safety And Hazards

The compound has been classified with the GHS07, GHS08, and GHS09 pictograms, indicating that it can be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . The recommended precautionary statements are P260 (do not breathe dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P273 (avoid release to the environment), and P501 (dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c24-19(17-10-12-9-13(23(25)26)6-8-15(12)27-17)22-20-21-18-14-4-2-1-3-11(14)5-7-16(18)28-20/h1-4,6,8-10H,5,7H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSHSXJZDZGGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

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